N,3-Dimethoxy-2,4-dinitroaniline

Description

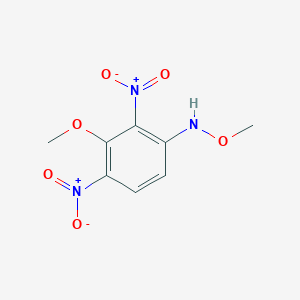

N,3-Dimethoxy-2,4-dinitroaniline is a nitroaromatic compound featuring two methoxy groups (one at the N-position and another at the 3-position of the benzene ring) and two nitro groups at the 2- and 4-positions. This substitution pattern confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity.

Properties

CAS No. |

88106-07-4 |

|---|---|

Molecular Formula |

C8H9N3O6 |

Molecular Weight |

243.17 g/mol |

IUPAC Name |

N,3-dimethoxy-2,4-dinitroaniline |

InChI |

InChI=1S/C8H9N3O6/c1-16-8-6(10(12)13)4-3-5(9-17-2)7(8)11(14)15/h3-4,9H,1-2H3 |

InChI Key |

REOWSSHGLKCBPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])NOC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,3-Dimethoxy-2,4-dinitroaniline typically involves nitration reactions. One common method is the nitration of aniline derivatives using nitric acid as the nitrating agent. This process can be hazardous due to the highly exothermic nature of the reaction and the potential for decomposition and explosion of nitro compounds . Industrial production often employs a two-step process where mononitration is followed by subsequent nitration to achieve the desired dinitro compound . Continuous-flow microreactor systems have been developed to enhance the safety and selectivity of these reactions .

Chemical Reactions Analysis

N,3-Dimethoxy-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions typically convert the nitro groups to amino groups (-NH2).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions Major products formed from these reactions include amino derivatives and substituted anilines.

Scientific Research Applications

N,3-Dimethoxy-2,4-dinitroaniline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,3-Dimethoxy-2,4-dinitroaniline involves the inhibition of microtubule polymerization. This action disrupts cell division and root cell elongation, making it effective as a herbicide . The compound targets tubulin proteins in plants, leading to the depolymerization of microtubules . This mechanism is similar to other dinitroaniline herbicides, such as trifluralin and pendimethalin .

Comparison with Similar Compounds

Substituent Effects on Acidity

- N-Methoxy-2,4-dinitroaniline : The methoxy group at the N-position increases acidity due to electron-withdrawing effects. A pKa of 9.2 was reported for this compound, compared to 5.2 for N-methoxy-2,4,6-trinitroaniline, highlighting the role of additional nitro groups in enhancing acidity .

- N,N-Dimethyl-2,4-dinitroaniline: Replacement of methoxy with methyl groups (electron-donating) reduces acidity. No explicit pKa is provided, but dimethylamino derivatives generally exhibit lower acidity than methoxy analogues .

- 6-Chloro-2,4-dinitroaniline: Chlorine at the 6-position introduces steric hindrance and electron-withdrawing effects, though its impact on acidity is less pronounced than nitro groups .

Molecular Conformation and Steric Effects

- N,N-Dicyclohexyl-2,4-dinitroaniline : Bulky cyclohexyl groups create significant dihedral angles (up to 80°) between the benzene ring and substituents, affecting reactivity in cyclization reactions like the Bischler-Napieralski reaction .

Physical and Chemical Properties

Table 1: Comparative Properties of Dinitroaniline Derivatives

*Hypothetical data inferred from analogues; †Estimated based on substituent effects; ‡Melting point from Ashford’s Dictionary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.